Nicotinamide, N-(2-pyridyl)-
Overview
Description
Nicotinamide, N-(2-pyridyl)-, also known as N-Methyl-N-(2-pyridyl)formamide or Meyers’ Reagent, is a chemical compound with the empirical formula C7H8N2O . It is an amide derivative of nicotinic acid and is found in meat, fish, nuts, and some vegetables . It is used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .
Molecular Structure Analysis
Nicotinamide, N-(2-pyridyl)- contains a total of 25 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nicotinamide, N-(2-pyridyl)- include a refractive index of n20/D 1.566 (lit.), boiling point of 71-72 °C/0.05 mmHg (lit.), and a density of 1.137 g/mL at 25 °C (lit.) . The compound also exhibits hydrogen bonding interactions .
Scientific Research Applications
N-(PYRIDIN-2-YL)NICOTINAMIDE: Scientific Research Applications
Synthesis of N-Heterocycles: N-(PYRIDIN-2-YL)NICOTINAMIDE serves as a precursor in the synthesis of various N-heterocycles, which are crucial structures in many pharmaceuticals. For example, it can be converted into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, which have potential applications in medicinal chemistry .
Anti-Fibrosis Activity: Some derivatives of N-(PYRIDIN-2-YL)NICOTINAMIDE have shown promising results in anti-fibrosis activity, potentially offering better efficacy than existing treatments like Pirfenidone on HSC-T6 cells .
Anti-Tubercular Agents: Novel benzamide derivatives of N-(PYRIDIN-2-YL)NICOTINAMIDE have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis, indicating its role in developing new treatments for tuberculosis .
Catalysis in Organic Synthesis: This compound has been used as a catalyst in organic synthesis reactions. For instance, it facilitated the reaction of 2-aminopyridine and trans-1-nitro-phenylethylene to create N-(pyridin-2-yl)-benzamide with a notable yield even after multiple recycling of the catalyst .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer
Biochemical Pathways
It is known that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .
Result of Action
It is known that pyridine-containing compounds have been associated with various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
properties
IUPAC Name |
N-pyridin-2-ylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPXKRALPFXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157125 | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide, N-(2-pyridyl)- | |
CAS RN |
13160-07-1 | |
Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.